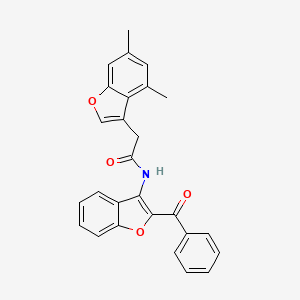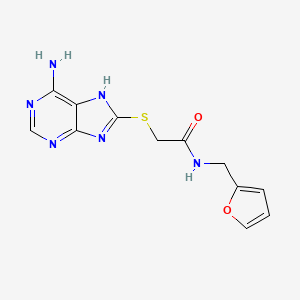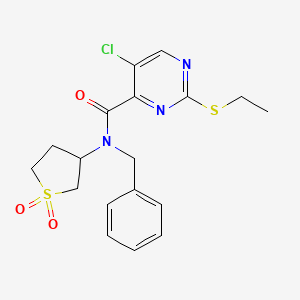![molecular formula C23H22N4O6S2 B11417636 Diethyl 8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11417636.png)
Diethyl 8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 8-méthyl-1-(4-nitrophényl)-9-phényl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diène-3,7-dicarboxylate de diéthyle est un composé organique complexe caractérisé par sa structure spiro unique. Ce composé présente une combinaison de groupes nitrophényl, phényl et dithia-triazaspiro, ce qui en fait un sujet intéressant pour diverses études et applications chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 8-méthyl-1-(4-nitrophényl)-9-phényl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diène-3,7-dicarboxylate de diéthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la réaction de 4,5-bis(méthoxycarbonyl)-1H-pyrrole-2,3-diones avec des énaminoesters . Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir le rendement et la pureté souhaités du produit.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles telles que la température, la pression et l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 8-méthyl-1-(4-nitrophényl)-9-phényl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diène-3,7-dicarboxylate de diéthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents comme l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe nitrophényl.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Solvants : Dichlorométhane, éthanol et eau.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des amines ou des alcools.
Applications De Recherche Scientifique
Le 8-méthyl-1-(4-nitrophényl)-9-phényl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diène-3,7-dicarboxylate de diéthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les structures spiro et leur réactivité.
Médecine : Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industrie : Utilisé dans la synthèse de matériaux avancés et comme précurseur d'autres composés organiques complexes.
Mécanisme d'action
Le mécanisme d'action du 8-méthyl-1-(4-nitrophényl)-9-phényl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diène-3,7-dicarboxylate de diéthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrophényl peut participer à des réactions de transfert d'électrons, tandis que la structure spiro peut interagir avec des macromolécules biologiques, affectant leur fonction. Les voies exactes et les cibles moléculaires dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of Diethyl 8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spiro structure may interact with biological macromolecules, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Spiro[4.4]nonatétraène : Connu pour ses effets de spiroconjugaison et ses propriétés spectrales uniques.
2,3,7,8-Tétraazaspiro[4.4]nonane : Un autre composé spiro avec différents groupes fonctionnels et réactivité.
Unicité
Le 8-méthyl-1-(4-nitrophényl)-9-phényl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diène-3,7-dicarboxylate de diéthyle se distingue par sa combinaison de groupes nitrophényl et dithia-triazaspiro, qui confèrent des propriétés chimiques et biologiques uniques
Propriétés
Formule moléculaire |
C23H22N4O6S2 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
diethyl 8-methyl-4-(4-nitrophenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C23H22N4O6S2/c1-4-32-21(28)19-15(3)25(16-9-7-6-8-10-16)23(34-19)26(24-20(35-23)22(29)33-5-2)17-11-13-18(14-12-17)27(30)31/h6-14H,4-5H2,1-3H3 |
Clé InChI |
PXRJFLAHUYUURM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OCC)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Adamantan-1-YL)-4-chloro-5-[(4-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B11417555.png)

![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11417562.png)
![N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417567.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B11417569.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11417577.png)

![6-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11417590.png)
![3-(4-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417593.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11417594.png)
![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417610.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11417616.png)

![1-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11417629.png)
